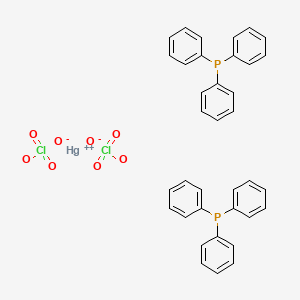
Mercury(2+);triphenylphosphane;diperchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mercury(2+);triphenylphosphane;diperchlorate is a coordination compound that features mercury in its +2 oxidation state, coordinated with triphenylphosphane and diperchlorate ions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Mercury(2+);triphenylphosphane;diperchlorate typically involves the reaction of mercury(II) salts with triphenylphosphane in the presence of perchloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired coordination complex. The general reaction can be represented as follows:
Hg(ClO4)2+2PPh3→Hg(PPh3)2(ClO4)2
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity. The use of automated reactors and purification systems ensures consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
Mercury(2+);triphenylphosphane;diperchlorate undergoes various types of chemical reactions, including:
Oxidation-Reduction Reactions: The mercury center can participate in redox reactions, altering its oxidation state.
Substitution Reactions: Ligands such as triphenylphosphane can be substituted with other ligands under appropriate conditions.
Coordination Reactions: The compound can form additional coordination complexes with other ligands.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or nitric acid, can oxidize the mercury center.
Reducing Agents: Such as sodium borohydride, can reduce the mercury center.
Solvents: Common solvents include dichloromethane, acetonitrile, and ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury(II) oxide, while substitution reactions may produce new coordination complexes with different ligands.
Applications De Recherche Scientifique
Mercury(2+);triphenylphosphane;diperchlorate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Studied for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism by which Mercury(2+);triphenylphosphane;diperchlorate exerts its effects involves the coordination of the mercury center with various ligands. This coordination can alter the electronic properties of the mercury atom, making it more reactive in certain chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the ligands coordinated to the mercury center.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Mercury(2+);bis(triphenylphosphane);diperchlorate
- Mercury(2+);tris(triphenylphosphane);diperchlorate
Comparison
Mercury(2+);triphenylphosphane;diperchlorate is unique in its specific coordination environment and the presence of diperchlorate ions. Compared to similar compounds, it may exhibit different reactivity and stability, making it suitable for specific applications where other compounds may not be as effective.
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research and industry. Its unique chemical properties and reactivity make it a valuable tool in various fields, from chemistry and biology to medicine and industrial processes. Further research into its properties and applications will continue to uncover new uses and potential benefits.
Propriétés
Numéro CAS |
21393-72-6 |
|---|---|
Formule moléculaire |
C36H30Cl2HgO8P2 |
Poids moléculaire |
924.1 g/mol |
Nom IUPAC |
mercury(2+);triphenylphosphane;diperchlorate |
InChI |
InChI=1S/2C18H15P.2ClHO4.Hg/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2*2-1(3,4)5;/h2*1-15H;2*(H,2,3,4,5);/q;;;;+2/p-2 |
Clé InChI |
LLILOSIWCMCSJL-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Hg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]acetonitrile](/img/structure/B14701502.png)


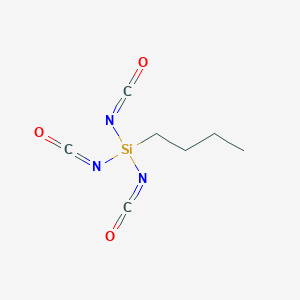



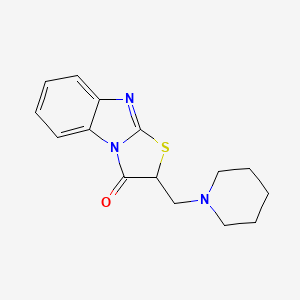
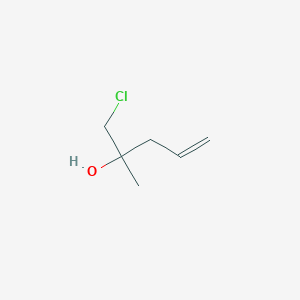

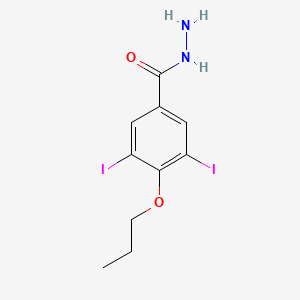
![13-oxa-10-azatetracyclo[8.6.0.02,7.011,15]hexadeca-1(16),2,4,6,8,11(15)-hexaene-12,14-dione](/img/structure/B14701570.png)
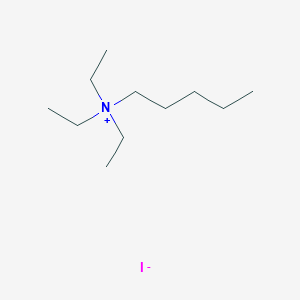
![4-[Bis(2-hydroxyethyl)amino]butan-1-OL](/img/structure/B14701578.png)
